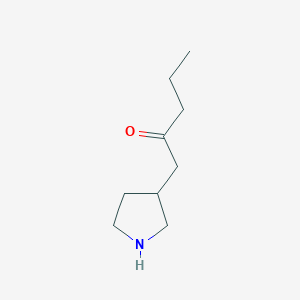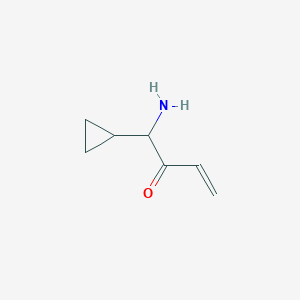
3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and epichlorohydrin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group and the bromine atom can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated phenyl derivatives on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the amino group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine atoms contribute to its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 3-Amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
- 3-Amino-1-(3-fluorophenyl)propan-1-ol
- 3-Amino-1-(4-fluorophenyl)propan-1-ol
Comparison:
- 3-Amino-1-(3-bromo-4-fluorophenyl)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
- 3-Amino-1-(4-bromo-3-fluorophenyl)propan-1-ol has a similar structure but with different positioning of the halogen atoms, potentially leading to different reactivity and applications.
- 3-Amino-1-(3-fluorophenyl)propan-1-ol and 3-Amino-1-(4-fluorophenyl)propan-1-ol lack the bromine atom, which may result in different chemical and biological properties .
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-1-(3-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
BADAQHLPZTURKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





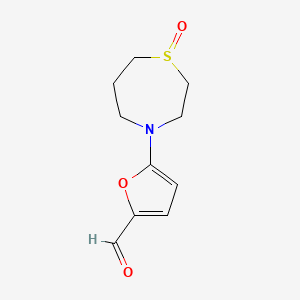

![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
![N-Methylbicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B13163247.png)
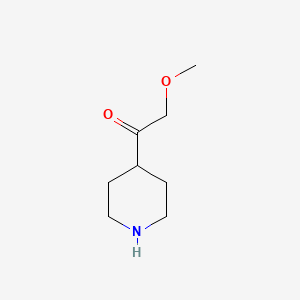
![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
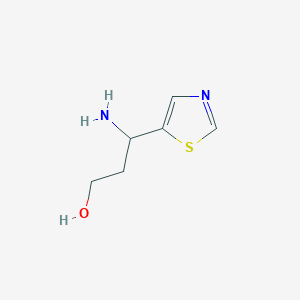

![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)
